molecular formula C45H53FeNP2 B2896963 Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) CAS No. 850444-36-9

Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

Cat. No.: B2896963
CAS No.: 850444-36-9
M. Wt: 725.719
InChI Key: RVAJCIQPJLAJDN-QIZOXCRTSA-N
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Description

The compound "Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)" is a structurally complex iron(II) coordination complex. Its core structure includes:

  • A cyclopentene backbone.
  • Two diphenylphosphanyl groups attached to cyclopentyl and phenyl moieties.
  • An N,N-dimethylmethanamine group.
  • An iron(II) ion as the central metal.

However, direct evidence for its specific use is absent in the provided literature.

Properties

CAS No.

850444-36-9

Molecular Formula

C45H53FeNP2

Molecular Weight

725.719

IUPAC Name

carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

InChI

InChI=1S/C38H39NP2.C5H8.2CH3.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;;;/h3-16,18-26,28,35,37-38H,17,27,29H2,1-2H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t35?,37?,38-;;;;/m0..../s1

InChI Key

RVAJCIQPJLAJDN-QIZOXCRTSA-N

SMILES

[CH3-].[CH3-].CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CC1.[Fe+2]

solubility

not available

Origin of Product

United States

Biological Activity

The compound Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) represents a complex structure that incorporates both organophosphorus and iron components. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopentene ring, diphenylphosphanyl groups, and an iron(II) center. Its unique architecture may influence its interaction with biological targets.

Chemical Formula: C₃₁H₃₃FeN₂P₂

Molecular Weight: 540.43 g/mol

The biological activity of this compound is primarily attributed to its iron center and phosphine functionalities. Iron complexes are known to participate in redox reactions, which can influence various biological pathways. The presence of diphenylphosphanyl groups suggests potential interactions with biomolecules such as proteins and nucleic acids.

Antioxidant Activity

Research indicates that iron complexes can exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, phosphine ligands can modulate enzyme activity through coordination with metal centers, potentially leading to altered catalytic functions.

Case Studies

  • Cancer Therapy
    • A study explored the use of similar iron-phosphine complexes in targeting cancer cells. The results indicated that these compounds could induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
  • Neuroprotection
    • Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these complexes could reduce neuronal death by enhancing cellular antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Enzyme InhibitionModulation of metabolic enzymes
Apoptosis InductionInduction in cancer cell lines
NeuroprotectionReduction in neuronal death

Research Findings

Recent studies have focused on synthesizing analogs of similar compounds to enhance biological efficacy. The modification of the ligand environment around the iron center has shown promise in increasing selectivity for biological targets while minimizing toxicity.

Comparison with Similar Compounds

Structural Analogs with N,N-Dimethylmethanamine Moieties

Several compounds in the evidence share the N,N-dimethylmethanamine group but differ in substituents and applications:

Compound Name Key Substituents Application/Activity Reference
1-(2,2-Diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine Diphenyltetrahydrofuran Neuroprotective, antiepileptic
1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine Fluoro-indole PET tracer precursor
1-(4-Fluoro-2-boronate-phenyl)-N,N-dimethylmethanamine Boronate, fluoro-phenyl Suzuki coupling intermediate
Target Iron(II) Complex Diphenylphosphanyl, cyclopentene, Fe²⁺ Hypothesized catalysis (no direct data)

Key Observations :

  • The N,N-dimethylmethanamine group enhances solubility and facilitates functionalization across diverse applications, from neuroprotection to radiopharmaceuticals .
  • Diphenylphosphanyl groups in the target compound likely stabilize the iron center, analogous to diphenyltetrahydrofuran in neuroactive compounds .
Metal Complexes with Phosphine Ligands
Compound/Metal Center Ligand Structure Application Reference
Ni(II)-BPB-6-fluoro-tryptophan Biphenyl boronate (BPB), tryptophan Tryptophan metabolism imaging
Copper-mediated cross-coupling catalysts Varied phosphines/amines Tandem catalysis
Target Iron(II) Complex Diphenylphosphanyl, dimethylamine Potential catalysis (inferred)

Key Observations :

  • Phosphine ligands (e.g., diphenylphosphanyl) are critical for stabilizing metal centers and tuning catalytic activity .
  • The iron(II) complex’s electronic environment may resemble nickel(II) complexes used in imaging, though its redox activity could differ .
Cyclopentene and Cyclic Backbone Derivatives

Cyclopentene and related cyclic structures in the evidence exhibit diverse roles:

Compound Name Cyclic Structure Role/Application Reference
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine Cyclopentadienylidene Ligand in organometallic chemistry
1-(Bicyclo[2.2.2]octan-1-yl)-N,N-dimethylmethanamine Bicyclic scaffold Structural rigidity in synthesis
Target Iron(II) Complex Cyclopentene Backbone for ligand coordination

Key Observations :

  • Cyclopentene’s strained geometry in the target compound may enhance ligand-metal binding efficiency compared to less rigid backbones .
  • Bicyclic systems (e.g., bicyclo[2.2.2]octane) prioritize steric control, whereas cyclopentene in the target compound balances flexibility and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this iron(II) complex, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves a multi-step process:

Ligand Preparation : Functionalize cyclopentene with diphenylphosphanyl groups via nucleophilic substitution or cross-coupling reactions under inert atmosphere .

Coordination with Iron : React the ligand with iron(II) precursors (e.g., FeCl₂) in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours.

Purification : Use column chromatography (silica gel) or recrystallization (from dichloromethane/hexane mixtures) to isolate the product.

  • Key Conditions : Maintain anhydrous conditions, control temperature (±2°C), and monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to verify ligand coordination and stereochemistry. For example, ³¹P NMR typically shows signals at δ 20–30 ppm for diphenylphosphanyl groups .
  • X-Ray Crystallography : Resolve the iron center’s geometry (e.g., octahedral vs. tetrahedral) and confirm the (1R)-stereochemistry. Use synchrotron radiation for high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 580.6 for [M]²⁺) .

Q. What are the critical considerations for handling and storing this air-sensitive iron(II) complex?

  • Methodological Answer :

  • Storage : Keep under argon or nitrogen in flame-dried glassware at –20°C. Use septum-sealed vials to prevent oxidation.
  • Handling : Conduct all manipulations in a glovebox (O₂ < 0.1 ppm, H₂O < 0.5 ppm). Pre-purify solvents via distillation over Na/benzophenone .

Advanced Research Questions

Q. How do the electronic properties of the diphenylphosphanyl ligands influence the catalytic activity of the iron center in cross-coupling reactions?

  • Methodological Answer :

  • Ligand Effects : The electron-donating diphenylphosphanyl groups increase electron density at the iron center, enhancing oxidative addition rates. Trifluoromethyl substitutions (if present) modulate steric bulk and π-accepting properties .
  • Experimental Validation : Compare catalytic turnover numbers (TONs) in Suzuki-Miyaura couplings using ligands with varying substituents (e.g., –CF₃ vs. –CH₃). Use cyclic voltammetry to quantify redox potentials .

Q. What strategies can resolve contradictions in spectroscopic data interpretation for this organometallic complex?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs to simplify NMR splitting patterns.
  • 2D NMR : Employ HSQC or NOESY to resolve overlapping signals.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. How can computational methods like DFT be applied to study the reaction mechanisms involving this compound?

  • Methodological Answer :

  • Mechanistic Pathways : Use Gaussian or ORCA software to model intermediates in catalytic cycles (e.g., Fe⁰/FeII/FeIV states).
  • Transition-State Analysis : Calculate activation barriers for oxidative addition/reductive elimination steps. Validate with kinetic isotope effects (KIEs) .

Q. What experimental approaches can elucidate the role of the cyclopentene framework in modulating steric effects during catalytic cycles?

  • Methodological Answer :

  • Steric Maps : Generate Tolman cone angles or %VBur values to quantify ligand bulk.
  • Comparative Catalysis : Test analogous complexes with cyclohexene or norbornene frameworks. Monitor reaction rates and selectivity in Heck reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Reactant of Route 2
Reactant of Route 2
Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

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